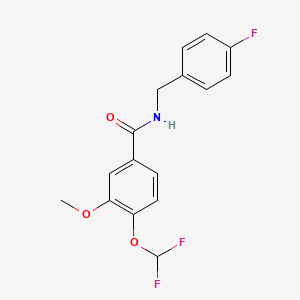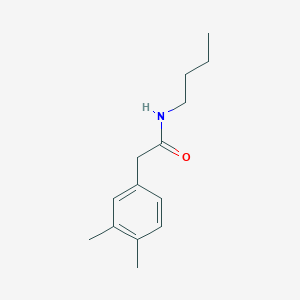![molecular formula C17H24N2O3S B4852052 [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4852052.png)
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Overview
Description
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline and piperidine moiety, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-3,4-dihydroquinoline with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and purity, often involving continuous flow chemistry techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
Its structural features make it a candidate for studying interactions with biological targets .
Medicine
In medicine, this compound may be explored for its pharmacological properties. Research is ongoing to determine its efficacy and safety in treating various conditions .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable asset in various industrial applications .
Mechanism of Action
The mechanism of action of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Shares a similar quinoline structure but lacks the piperidine moiety.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolinone: Contains a similar isoquinoline structure with different substituents.
Uniqueness
What sets [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE apart is its combination of quinoline and piperidine moieties, which confer unique chemical and biological properties. This dual structure allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-5-6-16-15(12-13)4-3-9-19(16)17(20)14-7-10-18(11-8-14)23(2,21)22/h5-6,12,14H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBTLFCNVCEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-FLUOROPHENYL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B4851970.png)
![3-phenyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4851988.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4851993.png)
![N-{3-[(3,4-DICHLOROPHENYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4852005.png)
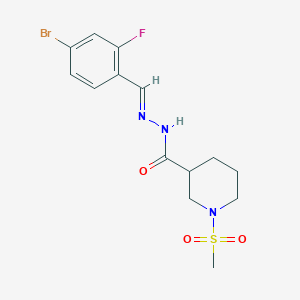
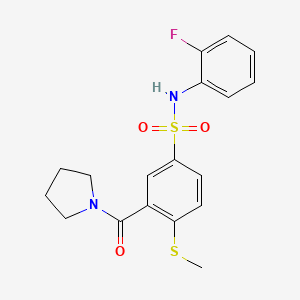
![4-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4852013.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4852016.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)
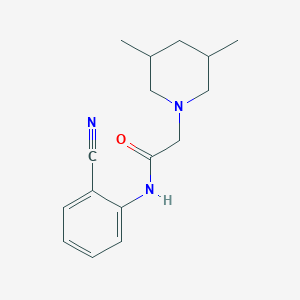
![methyl 1-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]prolinate](/img/structure/B4852035.png)
![1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4852042.png)
